VH032 is classified as a VHL ligand and is typically derived from the synthesis of amine derivatives. It is often utilized in studies related to targeted protein degradation mechanisms and has been instrumental in the development of various PROTACs, which are innovative therapeutic agents designed to selectively degrade proteins implicated in diseases such as cancer.
The synthesis of VH032 involves several key steps, primarily utilizing C–H arylation techniques and amidation reactions. The most notable synthetic routes include:
The molecular structure of VH032 consists of a thiazole ring connected to a phenyl group through a methylene bridge, along with other functional groups that enhance its binding affinity to VHL. The compound's molecular formula is , with a molecular weight of approximately 318.41 g/mol.
Key structural features include:
VH032 participates in several chemical reactions that are integral to its function as a VHL ligand:
The effectiveness of VH032 in these reactions has been demonstrated through various assays, including fluorescence polarization assays that measure binding affinity to VHL .
The mechanism by which VH032 operates involves its interaction with the VHL E3 ligase complex. Upon binding, it induces conformational changes that enhance the ligase's ability to ubiquitinate target substrates, marking them for proteasomal degradation. This process can effectively reduce the levels of oncogenic proteins within cells, making VH032 a promising candidate for therapeutic applications in cancer treatment.
Data from binding studies indicate that VH032 exhibits high affinity for VHL, which is critical for its role in targeted protein degradation .
VH032 possesses several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to assess purity levels, often achieving purities above 97% through optimized synthetic routes .
VH032 is primarily utilized in research focused on targeted protein degradation strategies. Its applications include:
The von Hippel-Lindau (VHL) tumor suppressor protein serves as the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL), a critical regulator of cellular oxygen homeostasis. Under normoxic conditions, VHL targets hypoxia-inducible factor-alpha (HIF-α) subunits for proteasomal degradation, preventing inappropriate activation of hypoxic responses. Dysregulation of this pathway is implicated in cancers, inflammatory diseases, and ischemia-related conditions. Pharmacological inhibition of the VHL-HIF-α interaction has emerged as a strategy to induce controlled hypoxic signaling for therapeutic benefit, circumventing the limitations of genetic approaches. Small-molecule inhibitors like VH032 represent precision chemical tools to probe this pathway, offering insights into both fundamental biology and drug discovery [3] [5].
VHL (pVHL) functions as the specificity determinant within the CRL2VHL complex, which comprises Cullin2 (scaffold), Rbx1 (RING domain protein), and adaptor proteins Elongin B and Elongin C. This multi-subunit assembly confers ubiquitin ligase activity by recruiting E2 ubiquitin-conjugating enzymes to facilitate polyubiquitylation of substrate proteins. The primary substrates of VHL are HIF-1α and HIF-2α, whose degradation maintains oxygen-sensitive gene expression under normoxia [5] [6].
Table 1: Components of the CRL2VHL E3 Ubiquitin Ligase Complex
Component | Role in Complex | Functional Consequence of Loss |
---|---|---|
VHL (pVHL) | Substrate recognition (binds hydroxylated HIF-α) | Constitutive HIF stabilization |
Cullin2 | Central scaffold protein | Loss of complex integrity |
Rbx1 (Roc1) | E2 ubiquitin-conjugating enzyme recruitment | Impaired ubiquitin transfer |
Elongin B/C | Adaptor linking VHL to Cullin2 | Disrupted substrate targeting |
Structurally, VHL contains a β-domain facilitating HIF-α binding and an α-domain mediating Elongin C interaction via a BC-box motif (residues 157–172). Tumor-derived mutations in these domains (e.g., Y98H, S111L) disrupt HIF-α recognition or complex assembly, leading to HIF accumulation and tumorigenesis in renal clear cell carcinoma and VHL disease [5] [6]. Beyond HIF-α, VHL also regulates non-HIF substrates (e.g., Aurora A kinase, Jade-1), though their physiological relevance remains less characterized [5].
HIF-α degradation is governed by a conserved oxygen-sensing mechanism involving prolyl-4-hydroxylase domain enzymes (PHD1–3). These Fe2+/2-oxoglutarate-dependent dioxygenases catalyze hydroxylation of specific proline residues in HIF-α:
This post-translational modification generates a high-affinity binding epitope for VHL’s β-domain (Kd ≈ 1–5 µM). Under hypoxia, PHD activity is suppressed due to O2 substrate limitation, allowing HIF-α to escape recognition by CRL2VHL. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and activates transcription of hypoxia-responsive genes (e.g., VEGF, GLUT1, EPO) [3] [7].
Table 2: Key Oxygen-Sensing Components in HIF Regulation
Component | Function | O2 Dependence | Substrates |
---|---|---|---|
PHD1 (EGLN2) | Prolyl hydroxylation of HIF-α | Absolute requirement | HIF-1α > HIF-2α |
PHD2 (EGLN1) | Primary oxygen sensor; major HIF regulator | Absolute requirement | HIF-1α, HIF-2α |
PHD3 (EGLN3) | Hydroxylates HIF-α; feedback regulator | Absolute requirement | HIF-2α > HIF-1α |
FIH | Asparaginyl hydroxylation (HIF transactivation) | Absolute requirement | HIF-1α, HIF-2α |
PHD2 is the dominant oxygen sensor due to its broad expression and kinetic properties (Km O2 ≈ 100–250 µM). Its activity is further modulated by reactive oxygen species (via Fe2+ oxidation) and Krebs cycle intermediates (succinate, fumarate), linking metabolic status to HIF degradation [7].
Pharmacological VHL inhibition offers a targeted alternative to PHD inhibitors for stabilizing HIF-α. While PHD inhibitors broadly affect all PHD substrates, VHL inhibitors specifically block the downstream recognition step of HIF-α, providing precise control over the hypoxic transcriptome. This strategy mimics "pseudo-hypoxia" and is therapeutically relevant for:
Quantitative proteomic studies confirm that VHL inhibitors like VH032 induce a selective HIF response, overlapping significantly with hypoxia or PHD inhibition (IOX2) in upregulating glycolytic enzymes (CA9, GLUT1) and angiogenic factors. Notably, prolonged VHL inhibition uniquely stabilizes VHL protein itself via post-translational mechanisms, creating a negative feedback loop that dampens HIF-1α accumulation over time [1].
VH032 ((2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) is a first-in-class competitive inhibitor disrupting the VHL:HIF-α interaction. Developed via structure-guided design, it binds the VHL β-subdomain with high affinity (Kd = 185 nM), occupying the hydrophobic pocket normally recognizing hydroxyproline in HIF-α [8] [10].
Table 3: Properties of VH032 and Related Probes
Property | VH032 | VH298 | BDY FL VH032 |
---|---|---|---|
Kd (VHL) | 185 nM | 80 nM | 3.01 nM |
Target Specificity | Selective for VHL | Selective for VHL | Selective for VHL |
Key Application | PROTAC ligation | In vivo hypoxia | TR-FRET assays |
Cellular Effects | HIF-1α stabilization; upregulates CA9, GLUT1 | Similar to VH032 | High-throughput screening |
VH032’s utility extends beyond hypoxia induction:
Unlike hypoxia or PHD inhibition, VH032 treatment selectively upregulates VHL protein without altering mRNA levels, revealing a novel feedback mechanism limiting chronic HIF activation [1]. This specificity underscores its value as a chemical probe for dissecting VHL-dependent pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7